molecular formula C9H11N5 B569985 6,7,8-Trimethylpteridin-2-imine CAS No. 112299-40-8

6,7,8-Trimethylpteridin-2-imine

Cat. No.: B569985
CAS No.: 112299-40-8
M. Wt: 189.222
InChI Key: OIRNXCAEGUVHFL-UHFFFAOYSA-N
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Description

6,7,8-Trimethylpteridin-2-imine is a pteridine derivative characterized by methyl substituents at positions 6, 7, and 8 of the pteridine ring and an imine group at position 2. Pteridines are nitrogen-containing heterocyclic compounds with significant biological relevance, particularly in coenzyme systems and pharmaceuticals.

Properties

CAS No.

112299-40-8

Molecular Formula

C9H11N5

Molecular Weight

189.222

IUPAC Name

6,7,8-trimethylpteridin-2-imine

InChI

InChI=1S/C9H11N5/c1-5-6(2)14(3)8-7(12-5)4-11-9(10)13-8/h4,10H,1-3H3

InChI Key

OIRNXCAEGUVHFL-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=NC(=N)N=CC2=N1)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the pteridine ring critically influences solubility, stability, and biological activity. Below is a comparative analysis of key analogs:

Compound Substituents Molecular Weight Key Properties/Applications References
6,7,8-Trimethylpteridin-2-imine 6-,7-,8-CH₃; 2-imine Not reported Hypothesized lower solubility due to methyl groups Inferential
6-Phenyl-2,4,7-triaminopteridine (Triamterene) 6-C₆H₅; 2,4,7-NH₂ 253.26 g/mol Diuretic agent; moderate solubility in polar solvents
6-(2-Methylphenyl)pteridine-2,4,7-triamine 6-(o-tolyl); 2,4,7-NH₂ ~268.30 g/mol Structural analog with enhanced lipophilicity
1,3-Dimethyl-6,7-diaminopteridine 1,3-CH₃; 6,7-NH₂ ~206.23 g/mol Intermediate in folate synthesis

Key Observations :

  • Methyl vs. Amino Groups: Methyl substituents (as in this compound) reduce polarity compared to amino groups, likely decreasing aqueous solubility and altering pharmacokinetic profiles .

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